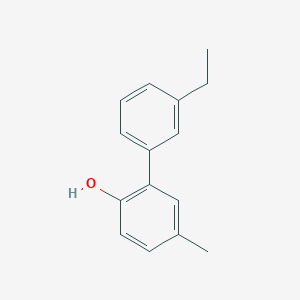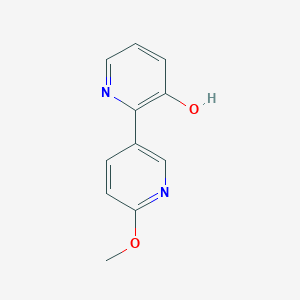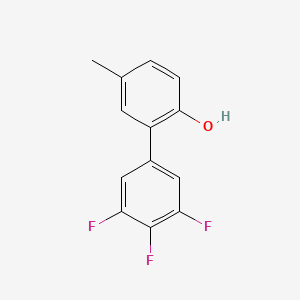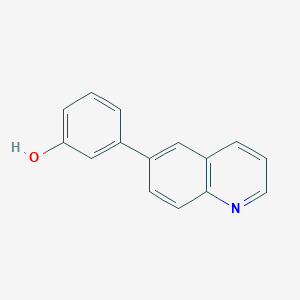
3-Quinolin-6-ylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolin-6-ylphenol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, chemistry, and industry . The structure of this compound consists of a quinoline ring fused with a phenol group, making it a unique and versatile compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-Quinolin-6-ylphenol, can be achieved through various methods. One common approach involves the use of α,β-unsaturated aldehydes as starting materials . The reaction typically involves catalytic systems and specific reaction conditions to achieve the desired product. For example, the Friedländer synthesis is a well-known method for preparing quinoline derivatives, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolin-6-ylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both the quinoline and phenol groups allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, typically using halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Aplicaciones Científicas De Investigación
3-Quinolin-6-ylphenol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Quinolin-6-ylphenol involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, these compounds can interact with other enzymes and receptors, contributing to their diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of 3-Quinolin-6-ylphenol, known for its wide range of biological activities.
Isoquinoline: A structural isomer of quinoline with similar chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both the quinoline and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-quinolin-6-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-5-1-3-11(10-14)12-6-7-15-13(9-12)4-2-8-16-15/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYMSEKEIIVRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
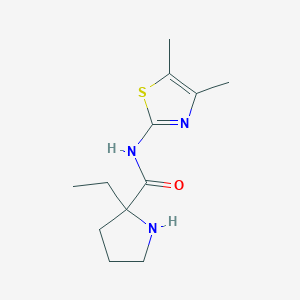
![6-[(2,2-Dimethyloxan-4-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7625232.png)
![N-[(2S)-2-hydroxypropyl]-1H-indazole-5-carboxamide](/img/structure/B7625243.png)
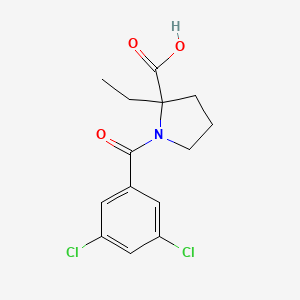
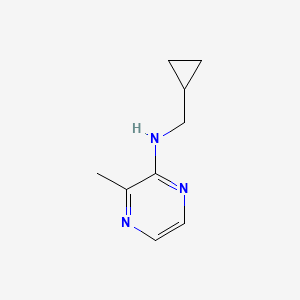
![N-[(3-tert-butyl-1-methylpyrazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine](/img/structure/B7625275.png)

![N-[1-(4-chloro-3-fluorophenyl)ethyl]-3-methoxyaniline](/img/structure/B7625283.png)
![4-[(3-methoxy-1H-1,2,4-triazol-5-yl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7625287.png)
![1,1-Dimethyl-3-[2-[[2-(trifluoromethoxy)phenyl]methylamino]ethyl]urea](/img/structure/B7625288.png)
![4-chloro-N-[2-(furan-2-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B7625300.png)
